molecular formula C15H20FNO2 B13678096 1-Boc-3-(3-fluorophenyl)pyrrolidine

1-Boc-3-(3-fluorophenyl)pyrrolidine

Cat. No.: B13678096
M. Wt: 265.32 g/mol
InChI Key: SMPQEXISQMIBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-(3-fluorophenyl)pyrrolidine is a chemical compound with the molecular formula C15H20FNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorophenyl substituent on the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(3-fluorophenyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using fluorobenzene derivatives.

    Protection with Boc Group: The final step involves the protection of the nitrogen atom with a Boc group, which can be achieved using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the pyrrolidine ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Deprotected amines or reduced functional groups.

    Substitution: New substituted pyrrolidine or fluorophenyl derivatives.

Scientific Research Applications

1-Boc-3-(3-fluorophenyl)pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Boc-3-(3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes or Receptors: Modulating their activity and leading to downstream effects.

    Inhibiting or Activating Biological Pathways: Affecting cellular processes and functions.

Comparison with Similar Compounds

1-Boc-3-(3-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:

    1-Boc-3-(4-fluorophenyl)pyrrolidine: Differing in the position of the fluorine atom on the phenyl ring.

    1-Boc-3-(3-chlorophenyl)pyrrolidine: Substituting the fluorine atom with a chlorine atom.

    1-Boc-3-(3-methylphenyl)pyrrolidine: Substituting the fluorine atom with a methyl group.

Properties

IUPAC Name

tert-butyl 3-(3-fluorophenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-15(2,3)19-14(18)17-8-7-12(10-17)11-5-4-6-13(16)9-11/h4-6,9,12H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPQEXISQMIBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.